N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide is a thiamine derivative formed through Maillard-type reactions, particularly in processes involving high thiamine concentrations. [] It contributes to the kokumi taste, a sensation described as mouthfulness, thickness, and continuity, enhancing the overall flavor profile of food products. []
The applications of pyrimidine derivatives span across multiple fields, primarily in medicine and pharmaceuticals. For example, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains4. These compounds have shown significant activity, comparable to standard drugs like Streptomycin and Amphotericin-B, indicating their potential as new antimicrobial agents. Additionally, the study of out-of-plane vibrations of NH2 in 2-aminopyrimidine and formamide contributes to the understanding of the physical properties of these compounds, which is essential for their application in material science and drug design5. Lastly, the reaction of 4-amino-5-aminomethyl-2-methylpyrimidine with formamidine salts has led to the discovery of a ring-opened hydrate, which has been structurally characterized and could serve as a building block for further chemical synthesis6.
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide belongs to the class of aminopyrimidines. It features an amino group at the 4-position of the pyrimidine ring and additional methyl and formamidomethyl substituents. This compound is classified as a potential pharmaceutical intermediate due to its structural properties that may influence biological activity .
The synthesis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide typically involves several steps, often starting from commercially available pyrimidine derivatives.
Technical details regarding specific reaction conditions (e.g., temperatures around 80°C for formamidation) and purification methods (like recrystallization or chromatography) are essential for achieving high-quality products .
The molecular formula of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide is C7H10N4O, with a molar mass of 166.18 g/mol.
Key Structural Features:
The compound exhibits a melting point range of 227–228 °C and has predicted solubility characteristics that suggest limited solubility in common organic solvents .
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide can participate in various chemical reactions:
These reactions are relevant for its use as an intermediate in synthesizing more complex molecules .
Further studies are necessary to clarify its precise biochemical interactions.
The physical properties of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide include:
Property | Value |
---|---|
Molecular Formula | C7H10N4O |
Molar Mass | 166.18 g/mol |
Density | 1.245 ± 0.06 g/cm³ (predicted) |
Melting Point | 227–228 °C |
Boiling Point | 452.0 ± 35.0 °C (predicted) |
Solubility | Slightly in DMSO; very slightly in methanol |
Appearance | Solid, off-white to pale yellow |
The compound is air-sensitive and light-sensitive, necessitating storage under inert conditions at low temperatures to maintain stability .
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide has several scientific applications:
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